Antibacterial Activity of Sideroxylonal A Against Gram-Positive Bacteria: Direct Head-to-Head Comparison with Sideroxylonal B
In a direct head-to-head comparison using the disc diffusion assay, sideroxylonal A demonstrated superior antibacterial activity against both Staphylococcus aureus and Bacillus subtilis relative to sideroxylonal B. Sideroxylonal A exhibited activity at 3.9 µg/disc, whereas sideroxylonal B required 7.8 µg/disc to achieve comparable inhibition—a two-fold difference in potency [1]. Both compounds were isolated from the same Eucalyptus loxophleba foliage extract and tested under identical experimental conditions, eliminating confounding variables related to extraction methodology or assay variability. This direct comparative data provides clear quantitative justification for selecting sideroxylonal A over sideroxylonal B in antibacterial screening campaigns.
| Evidence Dimension | Antibacterial activity (disc diffusion assay) |
|---|---|
| Target Compound Data | 3.9 µg/disc |
| Comparator Or Baseline | Sideroxylonal B: 7.8 µg/disc |
| Quantified Difference | 2-fold lower concentration required (3.9 vs 7.8 µg/disc) |
| Conditions | Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis; disc diffusion assay |
Why This Matters
For antibacterial screening programs, the 2-fold potency advantage of sideroxylonal A over its closest structural analog reduces compound consumption per assay and increases the likelihood of detecting activity in dose-response studies.
- [1] Sidana J, Rohilla RK, Roy N, Barrow RA, Foley WJ, Singh IP. Antibacterial sideroxylonals and loxophlebal A from Eucalyptus loxophleba foliage. Fitoterapia. 2010;81(7):878-883. View Source
